5-Fluoro-2-(piperidin-4-yloxy)pyridine
Overview
Description
5-Fluoro-2-(piperidin-4-yloxy)pyridine is a chemical compound with the molecular formula C10H13FN2O . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various intra- and intermolecular reactions . For instance, a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy) pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, has been reported .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a piperidine ring via an oxygen atom . The presence of a fluorine atom on the pyridine ring contributes to the unique physical and chemical properties of this compound .Chemical Reactions Analysis
Piperidine derivatives, including this compound, undergo various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial for the synthesis of biologically active piperidines .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 196.22 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Mechanism of Action
Target of Action
The primary target of 5-Fluoro-2-(piperidin-4-yloxy)pyridine is Deoxycytidine Kinase (dCK) . dCK is an enzyme that plays a crucial role in the nucleoside salvage pathway, which is essential for DNA synthesis and repair .
Mode of Action
This compound interacts with its target, dCK, by binding to the active site of the enzyme . This interaction inhibits the activity of dCK, thereby disrupting the nucleoside salvage pathway .
Biochemical Pathways
The inhibition of dCK by this compound affects the nucleoside salvage pathway . This pathway is responsible for the recycling of nucleosides, which are essential building blocks for DNA synthesis and repair . The disruption of this pathway can lead to impaired DNA synthesis and repair, affecting cell growth and survival .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the disruption of the nucleoside salvage pathway . This can lead to impaired DNA synthesis and repair, which can affect cell growth and survival . In cancer cells, this could potentially lead to cell death, making this compound a potential candidate for cancer therapy .
Safety and Hazards
The safety data sheet for a similar compound, 3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation . Similar precautions should be taken when handling 5-Fluoro-2-(piperidin-4-yloxy)pyridine.
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 5-Fluoro-2-(piperidin-4-yloxy)pyridine, is an important task of modern organic chemistry . With more than 7000 piperidine-related papers published during the last five years , it is expected that many novel applications of this compound will be discovered in the future.
Properties
IUPAC Name |
5-fluoro-2-piperidin-4-yloxypyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGXWYMEVVETIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728553 | |
Record name | 5-Fluoro-2-[(piperidin-4-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918535-95-2 | |
Record name | 5-Fluoro-2-(4-piperidinyloxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918535-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-[(piperidin-4-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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